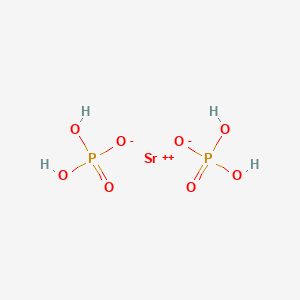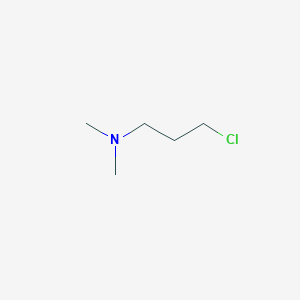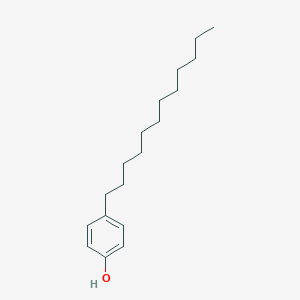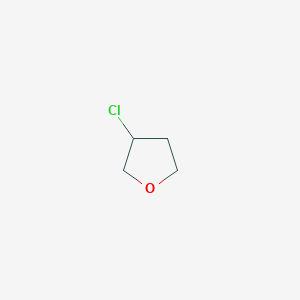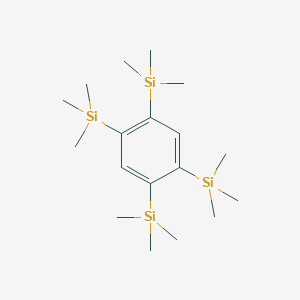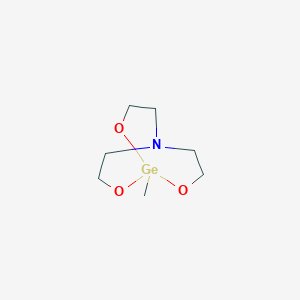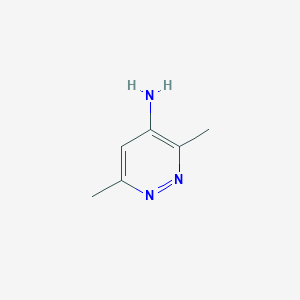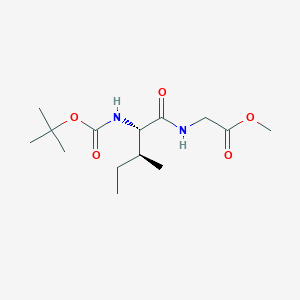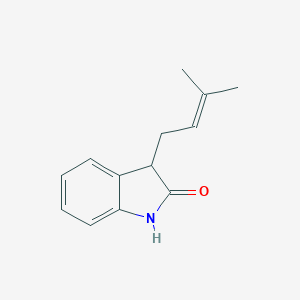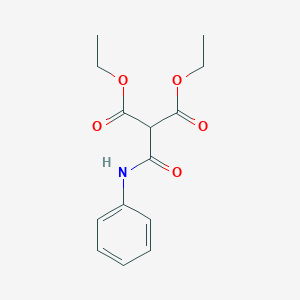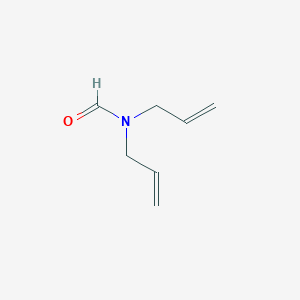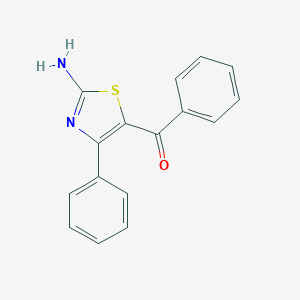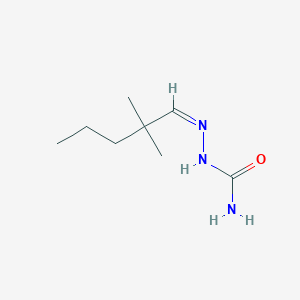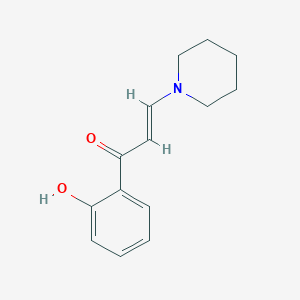
2'-Hydroxy-beta-piperidinoacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Hydroxy-beta-piperidinoacrylophenone, also known as HPPH, is a photosensitizer that has been used in various scientific research applications. It is a derivative of porphyrin, which is a naturally occurring molecule that plays an essential role in biological processes such as oxygen transport and energy production. HPPH has been studied extensively due to its unique properties, including its ability to selectively target cancer cells and its potential use in photodynamic therapy (PDT).
Mécanisme D'action
2'-Hydroxy-beta-piperidinoacrylophenone works by absorbing light energy and transferring it to molecular oxygen, which then produces reactive oxygen species that can damage cellular components such as DNA and proteins. The production of reactive oxygen species is localized to the area where 2'-Hydroxy-beta-piperidinoacrylophenone is present, allowing for selective targeting of cancer cells.
Effets Biochimiques Et Physiologiques
2'-Hydroxy-beta-piperidinoacrylophenone has been shown to have minimal toxicity and low systemic absorption, making it a safe and effective photosensitizer for use in PDT. It has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-Hydroxy-beta-piperidinoacrylophenone in lab experiments is its ability to selectively target cancer cells, which can help to reduce the risk of damage to healthy cells. However, one limitation is its relatively low absorption in the red region of the light spectrum, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research involving 2'-Hydroxy-beta-piperidinoacrylophenone, including the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for maximum efficacy, and the exploration of new applications for 2'-Hydroxy-beta-piperidinoacrylophenone in areas such as imaging and drug delivery. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2'-Hydroxy-beta-piperidinoacrylophenone in order to optimize its use in clinical settings.
Méthodes De Synthèse
2'-Hydroxy-beta-piperidinoacrylophenone can be synthesized through a multi-step process that involves the conversion of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin into the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2'-Hydroxy-beta-piperidinoacrylophenone has been used in various scientific research applications, including cancer diagnosis and treatment. Its ability to selectively target cancer cells makes it a promising candidate for use in PDT, a non-invasive treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 2'-Hydroxy-beta-piperidinoacrylophenone has also been used in imaging studies to visualize tumors and monitor their response to treatment.
Propriétés
Numéro CAS |
1084-62-4 |
|---|---|
Nom du produit |
2'-Hydroxy-beta-piperidinoacrylophenone |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
Clé InChI |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
SMILES isomérique |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
SMILES canonique |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



